molecular formula C28H48N4O3S B10767058 Linoleic Acid-biotin

Linoleic Acid-biotin

Cat. No.: B10767058
M. Wt: 520.8 g/mol
InChI Key: DYDABARMVFMPOO-KOYPUJPDSA-N
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Description

Linoleic acid-biotin (CAS: 2692623-19-9) is a synthetic conjugate of linoleic acid (C18:2, an essential omega-6 polyunsaturated fatty acid) and biotin (vitamin B7). Its molecular formula is C₂₈H₄₈N₄O₃S, with a molecular weight of 520.77 g/mol. The compound is structurally characterized by a biotin moiety linked via a hydrazide bond to the carboxyl group of linoleic acid, forming (9Z,12Z)-octadecadienoic acid-(2-biotinyl)hydrazide .

This compound is primarily utilized in biochemical research for applications such as lipid-protein interaction studies, cell membrane labeling, and affinity-based assays (e.g., streptavidin pull-downs) due to biotin’s high binding affinity for streptavidin . Its role as a biomarker in metabonomic studies, such as differentiating childhood short stature (ISS) from growth hormone deficiency (GHD), has also been documented .

Properties

Molecular Formula

C28H48N4O3S

Molecular Weight

520.8 g/mol

IUPAC Name

(9Z,12Z)-N'-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]octadeca-9,12-dienehydrazide

InChI

InChI=1S/C28H48N4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25(33)31-32-26(34)21-18-17-19-24-27-23(22-36-24)29-28(35)30-27/h6-7,9-10,23-24,27H,2-5,8,11-22H2,1H3,(H,31,33)(H,32,34)(H2,29,30,35)/b7-6-,10-9-/t23-,24+,27-/m0/s1

InChI Key

DYDABARMVFMPOO-KOYPUJPDSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NNC(=O)CCCC[C@@H]1[C@@H]2[C@H](CS1)NC(=O)N2

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NNC(=O)CCCCC1C2C(CS1)NC(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Linoleic acid-biotin belongs to a class of fatty acid-biotin conjugates, which are tailored for specific research applications. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Fatty Acid-Biotin Conjugates

Compound CAS Number Molecular Formula Key Features Applications Research Findings
This compound 2692623-19-9 C₂₈H₄₈N₄O₃S Omega-6 PUFA; 18-carbon chain with two double bonds Lipid-protein interaction assays, metabonomic biomarker studies Discriminates ISS from GHD in serum metabonomics
Oleic acid-biotin 165191-88-8 C₂₈H₅₀N₄O₃S Omega-9 MUFA; 18-carbon chain with one double bond Membrane fluidity studies, lipid trafficking Used to study lipid rafts in cancer cell lines
Arachidonic acid-biotin 1217901-28-4 C₃₂H₅₂N₄O₃S Omega-6 PUFA; 20-carbon chain with four double bonds Eicosanoid signaling, inflammation research Tracks COX-2 enzyme activity in macrophages
Linoleamide GC44071 C₁₈H₃₃NO Linoleic acid amide (no biotin) Surfactant studies, lipid metabolism Modulates PPAR-γ in adipocytes

Table 2: Comparative Physicochemical Properties

Property This compound Oleic Acid-Biotin Arachidonic Acid-Biotin
Solubility Organic solvents Organic solvents DMSO/ethanol
Hydrophobicity High Moderate Moderate
Melting Point Not reported Not reported Not reported
Stability Stable at -20°C Stable at -20°C Sensitive to oxidation

Commercial Availability and Suppliers

Suppliers such as Larodan Research Grade Lipids and Shanghai Yuanye Bio-Technology offer this compound at research-grade purity (>95%), with prices ranging from €75/100 µg to ¥1690/100 µg . Derivatives like arachidonic acid-biotin are similarly priced but less widely available.

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying linoleic acid-biotin conjugates in biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is widely used for precise quantification. For lipidomic studies, untargeted LC-MS with multivariate analysis (e.g., PCA or PLS-DA) can distinguish this compound derivatives from other lipids based on retention time and fragmentation patterns . Ensure calibration curves are validated using certified reference materials (e.g., NIST standards) to minimize matrix effects .

Q. How should this compound be handled and stored to maintain stability during experiments?

  • Methodological Answer : Store lyophilized this compound at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation. For working solutions, dissolve in ethanol or DMSO (≤0.1% final concentration in cell cultures) to avoid solvent toxicity. Monitor degradation via periodic NMR or FTIR spectroscopy, as conjugated double bonds in linoleic acid are prone to peroxidation .

Q. What are the critical parameters for designing in vitro assays to study this compound uptake in mammalian cells?

  • Methodological Answer : Optimize cell density (e.g., 70–80% confluency) and serum-free incubation periods to reduce lipid interference. Use fluorescently tagged biotin (e.g., FITC-streptavidin conjugates) for real-time tracking via flow cytometry. Include negative controls with excess unbiotinylated linoleic acid to confirm specificity of receptor-mediated uptake .

Advanced Research Questions

Q. How can genetic engineering approaches enhance this compound production in probiotic strains?

  • Methodological Answer : Overexpress key enzymes like myosin-cross-reactive antigen (MCRA) in Lactobacillus spp. via chromosomal integration using homologous recombination (e.g., pDS132 vector systems). Validate overexpression via qPCR and monitor conjugated linoleic acid (CLA) yields using GC-MS. Assess pathogen-inhibitory effects via co-culture assays with Salmonella or EHEC, measuring biofilm disruption and host cell adhesion .

Q. What strategies resolve contradictions in this compound’s role in metabolic syndrome (MetS) pathogenesis?

  • Methodological Answer : Integrate multi-omics datasets (RNA-seq, proteomics) to identify pathway-specific dysregulation. For example, apply gene set variation analysis (GSVA) to GSE145412 RNA-seq data to pinpoint linoleic acid metabolism outliers in MetS cohorts. Validate findings with targeted metabolomics (e.g., oxylipin profiling) and in vivo knockouts of key genes like ALOX12 .

Q. How can researchers optimize experimental conditions for studying this compound’s anti-inflammatory effects in macrophages?

  • Methodological Answer : Differentiate THP-1 or U937 cells into macrophages using PMA and polarize with LPS/IFN-γ (M1) or IL-4 (M2). Treat with this compound (10–50 µM) and quantify cytokine secretion (e.g., IL-6, TNF-α) via ELISA. Use transcriptomic analysis (RNA-seq) to map NF-κB and PPAR-γ pathway modulation. Include lipid raft disruption controls (e.g., methyl-β-cyclodextrin) to assess membrane-mediated signaling .

Q. What computational tools are essential for modeling this compound interactions with lipid-binding proteins?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding affinities to FABP4 or PPAR-γ. Validate with surface plasmon resonance (SPR) to measure kinetic constants (kon, koff). Cross-reference with cryo-EM structures of protein-ligand complexes for residue-level interaction mapping .

Methodological and Reporting Guidelines

Q. How should researchers present this compound data in manuscripts to ensure reproducibility?

  • Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines:

  • Experimental Section : Detail synthesis steps (e.g., biotinylation ratio, purification via HPLC). For biological assays, specify cell lines, passage numbers, and culture conditions.
  • Supporting Information : Provide raw NMR spectra, MS/MS fragmentation patterns, and statistical analysis scripts. Use hyperlinks to deposit datasets in repositories like Zenodo or Figshare .

Q. What criteria should be used to evaluate the reliability of this compound studies during literature reviews?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). Scrutinize methods for validation of compound identity (e.g., HRMS, elemental analysis) and biological replicates (≥3). Flag studies lacking negative controls or using unvalidated commercial antibodies .

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